molecular formula C22H31N3O4 B4554780 N-(4-ethoxyphenyl)-2-[1-(2-methylpropanoyl)-3-oxodecahydroquinoxalin-2-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-(2-methylpropanoyl)-3-oxodecahydroquinoxalin-2-yl]acetamide

Cat. No.: B4554780
M. Wt: 401.5 g/mol
InChI Key: YVABYKAOWRYTBP-UHFFFAOYSA-N
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Description

This compound features a decahydroquinoxalin core fused with a 3-oxo group, a 2-methylpropanoyl substituent at position 1, and an N-(4-ethoxyphenyl)acetamide side chain at position 2. Its structural complexity suggests possible applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(2-methylpropanoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-4-29-16-11-9-15(10-12-16)23-20(26)13-19-21(27)24-17-7-5-6-8-18(17)25(19)22(28)14(2)3/h9-12,14,17-19H,4-8,13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVABYKAOWRYTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Heterocyclic Systems

Table 1: Key Structural Differences
Compound Name Core Heterocycle Key Substituents Notable Properties
Target Compound Decahydroquinoxalin (bicyclic) 2-methylpropanoyl, 4-ethoxyphenylacetamide High rigidity, potential CNS activity
N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide Thiazolidinone (monocyclic) Phenylimino, 4-ethoxyphenylacetamide Tautomerism (1:1 ratio), possible redox activity
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone (monocyclic) Acetyl, 4-isopropylphenylacetamide Enhanced stability due to lactam ring, moderate lipophilicity
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide Indole-sulfonyl 2-methylbenzyl-indolylsulfonyl, 4-ethoxyphenylacetamide High molecular weight (462.56 g/mol), predicted pKa ~11.69
N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide Quinazolinone (bicyclic) Methoxyethyl, phenyl-sulfanyl Sulfur-mediated electron effects, potential kinase inhibition

Functional Group Analysis

  • Branched Acyl Groups: The target’s 2-methylpropanoyl group may improve membrane permeability compared to linear acyl chains (e.g., acetyl in ) but could increase susceptibility to esterase-mediated hydrolysis.
  • Aromatic Substituents : The 4-ethoxyphenyl group in the target compound and derivatives enhances π-π stacking interactions, whereas ’s 4-isopropylphenyl prioritizes steric bulk over electronic effects.
  • Heteroatom Effects: ’s sulfanyl group introduces nucleophilic reactivity, contrasting with the target’s oxygen-rich decahydroquinoxalin system, which favors hydrogen bonding .

Tautomerism and Stability

The tautomeric equilibrium observed in ’s thiazolidinone derivative (3c-I/3c-A) suggests dynamic structural flexibility, which may complicate pharmacokinetics. In contrast, the target’s fully saturated decahydroquinoxalin core minimizes tautomerism, offering more predictable bioavailability .

Pharmacological Implications

  • Opioid Analogues () : While structurally distinct, fentanyl derivatives demonstrate how acylated amines can achieve high receptor affinity, a design principle possibly applicable to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-[1-(2-methylpropanoyl)-3-oxodecahydroquinoxalin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-[1-(2-methylpropanoyl)-3-oxodecahydroquinoxalin-2-yl]acetamide

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